N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
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Overview
Description
Scientific Research Applications
Heterocyclic Compound Synthesis and Biological Activities
Synthesis and Insecticidal Applications : Heterocyclic compounds derived from acetamides have shown promise in the synthesis of novel entities with potential insecticidal properties. For instance, compounds incorporating thiadiazole moieties and related structures have been assessed for their effectiveness against pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Antimicrobial and Antitubercular Activities : The synthesis of condensed bridgehead nitrogen heterocyclic systems has unveiled compounds with notable antimicrobial, antifungal, and antitubercular activities. Such studies underscore the potential of these heterocycles in developing new antimicrobial agents (Shiradkar & Kale, 2006).
Antitumor and Antioxidant Activities : Research has also highlighted the antitumor potential of benzothiazole derivatives bearing heterocyclic rings. These compounds have demonstrated considerable activity against various cancer cell lines, illustrating their relevance in anticancer drug development (Yurttaş, Tay, & Demirayak, 2015). Additionally, certain derivatives have shown antioxidant and anthelmintic activities, suggesting a broad spectrum of pharmacological applications (Satyendra et al., 2011).
Structural and DFT Studies : The structural analysis and density functional theory (DFT) calculations of pyridazine analogs provide insights into the electronic properties and stability of these heterocycles, which are crucial for their pharmacological activities. Such studies can guide the design of novel compounds with enhanced biological efficacy (Sallam et al., 2021).
Mechanism of Action
The N1-benzo[1,3]dioxol-5-ylmethyl-N2-substituted biguanide derivative shows superior hypoglycemic action and superior hypolipidemic action even at a lower dosage as compared with conventional drugs . It can be used for the prevention and treatment of metabolic syndrome disorders such as diabetes, non-insulin-dependent diabetes, obesity, arteriosclerosis, and the like, or cancer involving P53 gene deficiency .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O3S/c22-15-4-2-14(3-5-15)21-25-24-18-7-8-20(26-27(18)21)31-11-19(28)23-10-13-1-6-16-17(9-13)30-12-29-16/h1-9H,10-12H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQJNUPDVASYNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN4C(=NN=C4C5=CC=C(C=C5)Cl)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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